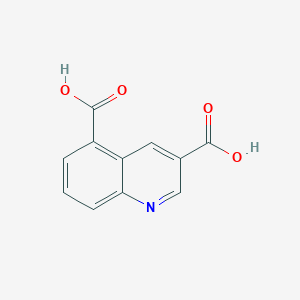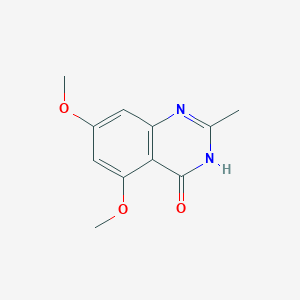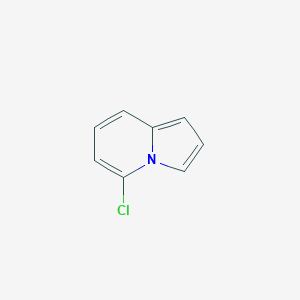
3-Amino-8-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-8-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features an amino group at the third position and a hydroxyl group at the eighth position on the chromen-2-one scaffold.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-hydroxy-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. This method can employ both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves large-scale Pechmann condensation reactions. The choice of catalyst and reaction conditions can be optimized to enhance yield and purity while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-8-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrochromen-2-ones, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Amino-8-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex coumarin derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: Coumarin derivatives are used in the production of optical brighteners, photosensitizers, fluorescent dyes, and additives in food, perfumes, and cosmetics
Mecanismo De Acción
The mechanism of action of 3-Amino-8-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it acts as a tyrosinase inhibitor, reducing the production of melanin by inhibiting the enzyme tyrosinase. This property makes it a potential candidate for use in skin-whitening products and treatments for hyperpigmentation disorders . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
3-Amino-8-hydroxy-2H-chromen-2-one can be compared with other similar coumarin derivatives:
3-Amino-7-hydroxy-2H-chromen-2-one: Similar structure but with the hydroxyl group at the seventh position.
4-Methyl-2H-chromen-2-one: Lacks the amino and hydroxyl groups, resulting in different biological activities.
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
3-amino-8-hydroxychromen-2-one |
InChI |
InChI=1S/C9H7NO3/c10-6-4-5-2-1-3-7(11)8(5)13-9(6)12/h1-4,11H,10H2 |
Clave InChI |
QLJLXCYYMGVSCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)OC(=O)C(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


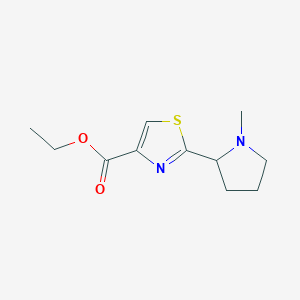
![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)

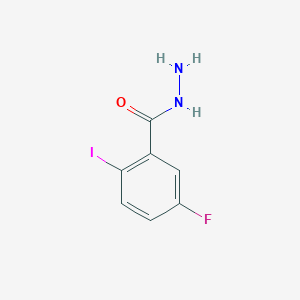
![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)




